Dramatically Altered Basicity: pKa Comparison of N-Fluoro vs. C-Fluoro Imidazoles
The electron-withdrawing effect of N-fluorination profoundly reduces the basicity of the imidazole ring, a feature not shared by carbon-fluorinated regioisomers. While unsubstituted imidazole exhibits a pKa of approximately 7.08, 1-fluoro-1H-imidazole demonstrates a pKa of 2.44 [1]. In stark contrast, the C-fluoro analog 2-fluoroimidazole possesses a predicted pKa of 11.41 , making it a weaker acid but stronger base. This 9-unit pKa difference dictates that N-fluorinated and C-fluorinated imidazoles will exist in different ionization states and exhibit vastly different reactivity under common physiological or synthetic pH conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) at N-H |
|---|---|
| Target Compound Data | pKa = 2.44 |
| Comparator Or Baseline | Imidazole (pKa = 7.08); 2-Fluoroimidazole (predicted pKa = 11.41) |
| Quantified Difference | ΔpKa ≈ -4.6 vs Imidazole; ΔpKa ≈ -9.0 vs 2-Fluoroimidazole |
| Conditions | Aqueous solution; data for imidazole and 1-fluoro-1H-imidazole from experimental determination, 2-fluoroimidazole from prediction software. |
Why This Matters
This dramatic pKa shift is critical for applications requiring a neutral species at physiological pH (e.g., intracellular pH probes) or for designing reaction conditions where the protonation state of the imidazole governs reactivity or binding.
- [1] Yeh, H. J. C., Kirk, K. L., Cohen, L. A., & Cohen, J. S. (1975). 19F and 1H nuclear magnetic resonance studies of ring-fluorinated imidazoles and histidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 928-934. https://doi.org/10.1039/P29750000928 View Source
